

Physicochemical Properties of 3-Hydroxyoctanal: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxyoctanal

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Introduction

3-Hydroxyoctanal is a beta-hydroxy aldehyde, a class of organic compounds characterized by a hydroxyl group located on the carbon atom beta to a carbonyl group. This bifunctional nature makes it a versatile intermediate in organic synthesis, potentially serving as a building block for more complex molecules, including pharmaceuticals and fine chemicals. Understanding its physicochemical properties is fundamental to its application in research and development, enabling informed decisions regarding reaction conditions, purification methods, and formulation. This technical guide provides a comprehensive overview of the known physicochemical properties of **3-Hydroxyoctanal**, detailed experimental protocols for its synthesis, and a workflow for its preparation.

Physicochemical Data

The experimental determination of all physicochemical properties for **3-Hydroxyoctanal** is not extensively documented in publicly available literature. Therefore, the following table summarizes a combination of computed data for **3-Hydroxyoctanal** and experimental data for its structural isomer, 2-ethyl-3-hydroxyhexanal (C₈H₁₆O₂), to provide a comparative reference.

Property	3-Hydroxyoctanal (Computed/Estimated)	2-ethyl-3-hydroxyhexanal (Experimental)[1][2]
Molecular Formula	C8H16O2	C8H16O2
Molecular Weight	144.21 g/mol	144.21 g/mol
Boiling Point	Not available	216.9 °C at 760 mmHg[1][2]
Melting Point	Not available	Not available
Density	Not available	0.923 g/cm ³ [1][2]
Solubility	Expected to be sparingly soluble in water and soluble in common organic solvents.	Soluble in polar organic solvents.[3]
Flash Point	Not available	86.7 °C[1][2]
Refractive Index	Not available	1.435[1]
Vapor Pressure	Not available	0.0294 mmHg at 25°C[1]

Synthesis of 3-Hydroxyoctanal

3-Hydroxyoctanal can be synthesized via a base-catalyzed aldol addition reaction between hexanal and acetaldehyde. The following is a detailed experimental protocol for this synthesis.

Experimental Protocol: Aldol Addition of Hexanal and Acetaldehyde

Objective: To synthesize **3-Hydroxyoctanal** through a base-catalyzed aldol addition reaction.

Materials:

- Hexanal
- Acetaldehyde
- Sodium hydroxide (NaOH)

- Ethanol
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl), dilute solution
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and distillation

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hexanal in ethanol. Cool the flask in an ice bath to 0-5 °C.
- **Base Addition:** Prepare a solution of sodium hydroxide in water and add it dropwise to the cooled solution of hexanal while stirring. Maintain the temperature below 10 °C.
- **Acetaldehyde Addition:** Add acetaldehyde dropwise to the reaction mixture via the dropping funnel. The rate of addition should be controlled to keep the temperature below 15 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

- **Quenching:** Once the reaction is complete, neutralize the mixture by adding a dilute solution of hydrochloric acid until it reaches a pH of approximately 7.
- **Extraction:** Transfer the mixture to a separatory funnel. Add diethyl ether and shake to extract the product. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
- **Purification:** The crude **3-Hydroxyoctanal** can be purified by vacuum distillation or column chromatography on silica gel.

Characterization:

The purified **3-Hydroxyoctanal** should be characterized to confirm its structure and purity.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The spectrum is expected to show characteristic signals for the aldehyde proton (-CHO) between 9.5 and 9.8 ppm. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would likely appear as a multiplet between 3.5 and 4.5 ppm. The hydroxyl proton (-OH) will be a broad singlet, and the aliphatic protons of the octanal backbone will appear in the upfield region (0.8-2.5 ppm).
 - ^{13}C NMR: The carbonyl carbon of the aldehyde is expected to resonate around 200-205 ppm. The carbon bearing the hydroxyl group should appear in the range of 60-75 ppm.
- **Infrared (IR) Spectroscopy:** The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde around 1720-1740 cm^{-1} and a broad absorption band for the hydroxyl group (O-H) in the region of 3200-3600 cm^{-1} .
- **Mass Spectrometry (MS):** The mass spectrum will show the molecular ion peak (M^+) and characteristic fragmentation patterns.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3-Hydroxyoctanal**.



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Caption: Workflow for the synthesis of **3-Hydroxyoctanal**.

Conclusion

This technical guide provides a summary of the available physicochemical data for **3-Hydroxyoctanal**, a detailed protocol for its synthesis via aldol addition, and a clear workflow diagram. While experimental data for some properties of **3-Hydroxyoctanal** are not readily available, the information provided for its isomer and the detailed synthesis and characterization methods offer a solid foundation for researchers, scientists, and drug development professionals working with this versatile compound. Further experimental investigation is warranted to fully characterize its physical and chemical properties.

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References

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